molecular formula C11H11BrF5NO B12118157 (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

Cat. No.: B12118157
M. Wt: 348.11 g/mol
InChI Key: JQJNOVJOCCLMIG-UHFFFAOYSA-N
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Description

“(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine” is a fluorinated aromatic amine characterized by a 3-bromo-substituted benzyl group linked to an ethylamine moiety bearing a pentafluoroethyloxy (-O-CF₂CF₃) substituent. This compound’s structure combines a halogenated aromatic ring with a highly fluorinated ether chain, suggesting unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Potential applications may include pharmaceutical intermediates or surfactants, inferred from structurally related compounds exhibiting anticancer activity or surfactant behavior .

Properties

Molecular Formula

C11H11BrF5NO

Molecular Weight

348.11 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

InChI

InChI=1S/C11H11BrF5NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2

InChI Key

JQJNOVJOCCLMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCOC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent extraction and recrystallization techniques are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzyl alcohol or hydrocarbon derivatives.

Scientific Research Applications

(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with molecular targets through its functional groups. The bromine atom and amine group can participate in various biochemical interactions, including binding to enzymes or receptors, leading to modulation of biological pathways . The pentafluoroethyloxy-ethyl chain imparts lipophilicity, enhancing its ability to interact with lipid membranes and cellular components.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target: (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine C₁₁H₁₁BrF₅NO 348.18 - 3-Bromo-benzyl
- 2-pentafluoroethyloxy
High lipophilicity (5 F atoms); potential surfactant/pharmaceutical use
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-bromo-benzyl)-amine Not reported ~380 (estimated) - 3-Bromo-benzyl
- Trifluoromethoxy (-O-CF₃)
Lower fluorination (3 F); similar aromatic reactivity
1-(3-Bromophenyl)ethylamine C₁₂H₁₆BrN 254.17 - 3-Bromophenyl
- Allyl amine
No fluorination; likely lower metabolic stability
(3-bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 - 3-Bromo-4-fluorophenyl
- Pentyl amine
Moderate lipophilicity (1 F); potential CNS activity
(3-bromo-4-fluorophenyl)methylamine C₁₀H₁₃BrFNO 262.12 - 3-Bromo-4-fluorophenyl
- Methoxyethyl
Low fluorination (1 F); hydrophilic due to methoxy

Physicochemical Properties

  • Lipophilicity : The target’s pentafluoroethyloxy group significantly increases logP compared to analogs with methoxy (-OCH₃) or trifluoromethoxy (-O-CF₃) groups .

Biological Activity

(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a synthetic organic compound notable for its unique structural characteristics, including bromine and pentafluoroethoxy groups. These features potentially confer significant biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is C12H13F5BrNC_{12}H_{13}F_5BrN. Its structure includes a bromobenzyl moiety linked to a pentafluoroethoxy group, which enhances its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₃F₅BrN
Molecular Weight361.14 g/mol
IUPAC Name(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
SolubilitySoluble in organic solvents

The biological activity of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is hypothesized to involve interactions with specific biomolecular targets, such as enzymes or receptors. The presence of fluorine atoms may enhance binding affinity and selectivity towards these targets, potentially modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown efficacy against bacterial strains without cross-resistance to conventional antibiotics .

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial properties of fluorinated amines similar to (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine. Results showed effective inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antibacterial agents .
  • Anticancer Activity : Another study evaluated the anticancer effects of various benzyl derivatives. Compounds with bromine substitutions exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potential therapeutic applications in oncology .

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